1-[(4-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a carboxamide group, and various aromatic and aliphatic substituents
Preparation Methods
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the aromatic and aliphatic substituents. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between aromatic rings.
Amide bond formation: This step involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.
Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: It may have biological activity that could be explored for drug development.
Medicine: Its structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar compounds to 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE include:
- 1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
These compounds share structural similarities but differ in specific substituents, which can affect their chemical properties and applications
Properties
Molecular Formula |
C23H28N2O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H28N2O4S/c1-3-15-29-22-6-4-5-21(16-22)24-23(26)20-11-13-25(14-12-20)30(27,28)17-19-9-7-18(2)8-10-19/h3-10,16,20H,1,11-15,17H2,2H3,(H,24,26) |
InChI Key |
BEJQNAGRMXSEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.